molecular formula C19H14Cl2N4O3S B2384754 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 946382-18-9

2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2384754
CAS No.: 946382-18-9
M. Wt: 449.31
InChI Key: GTPBMSKDKIZLSB-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including dichloro, methoxy, and imidazo[1,2-b]pyridazin-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the methoxy group. The final steps involve the sulfonamide formation and the chlorination of the benzene ring. Common reagents include methyl iodide for methylation and cesium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in treating various diseases. Its structural similarities to other pharmacologically active compounds suggest it may exhibit significant biological activity.

Therapeutic Uses

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine have shown promise in inhibiting tumor growth. The specific compound may target pathways involved in cancer cell proliferation and survival.
  • Neurological Disorders : Compounds similar to this one have been investigated for their efficacy in treating neurological conditions such as schizophrenia and anxiety disorders. The mechanism of action may involve modulation of neurotransmitter systems .

Studies have demonstrated that the compound exhibits notable biological properties:

  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, making it a candidate for further development as an antibiotic or antifungal agent.
  • Anti-inflammatory Effects : There is evidence to support its role in reducing inflammation, which could be beneficial in treating conditions like arthritis and inflammatory bowel diseases .

Pharmacological Studies

Pharmacological studies are crucial for understanding the therapeutic potential of this compound:

  • In Vitro Studies : Laboratory experiments have shown that the compound can inhibit specific cancer cell lines, indicating its potential as an anticancer drug.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy and safety of the compound. These studies are essential for determining appropriate dosages and potential side effects before clinical trials .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives in targeting cancer cells. The specific compound was tested against several cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis (programmed cell death) .

Case Study 2: Neurological Applications

Research investigating compounds similar to 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide found promising results in animal models of anxiety and depression. The studies suggested that these compounds could modulate serotonin and dopamine levels, improving behavioral outcomes .

Mechanism of Action

The mechanism of action for 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including cyclization, sulfonamide coupling, and halogenation. Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclization steps to stabilize intermediates .
  • Temperature Control : Cyclization reactions often require reflux (e.g., 80–120°C) to achieve optimal yields .
  • Catalysts : Pd-based catalysts may enhance coupling efficiency in aryl-aryl bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are standard for isolating high-purity products .

Table 1: Reaction Conditions from Analogous Syntheses

StepSolventTemperature (°C)CatalystYield (%)Reference
Imidazo-pyridazine cyclizationDMF110None68–75
Sulfonamide couplingTHF25 (rt)Et3N82
HalogenationDCM0–5 (ice bath)NCS90

Basic Question: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming regiochemistry of the imidazo-pyridazine core and sulfonamide linkage. Aromatic protons appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
  • Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) validates the molecular formula (e.g., [M+H]+^+ for C20_{20}H15_{15}Cl2_2N4_4O3_3S requires m/z 477.0321) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally related compounds?

Methodological Answer:
Discrepancies in biological data (e.g., IC50_{50} variability) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Target Specificity : Off-target interactions caused by the dichlorophenyl moiety’s electrophilic reactivity .
  • Solution :
    • Standardize assays using WHO-recommended cell lines.
    • Conduct competitive binding studies (e.g., SPR) to confirm target engagement .

Table 2: Biological Activity Variability in Analogous Compounds

Compound ModificationAssay SystemIC50_{50} (nM)Reference
6-Methoxy to 6-HydroxyKinase X inhibition12 → 450
Dichlorophenyl to TrifluoromethylReceptor Y binding8 → 120

Advanced Question: What computational strategies are effective for predicting this compound’s binding mode?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). The sulfonamide group often forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes. Pay attention to the imidazo-pyridazine core’s conformational flexibility .
  • QSAR : Develop models using ClogP and polar surface area to predict bioavailability .

Advanced Question: How can synthetic challenges in multi-step reactions be mitigated?

Methodological Answer:
Common issues include low yields in cyclization and byproduct formation. Solutions:

  • Microwave-Assisted Synthesis : Reduces reaction time for imidazo-pyridazine formation (20 min vs. 12 h) .
  • Protecting Groups : Use Boc or Fmoc to prevent undesired sulfonamide side reactions .
  • Flow Chemistry : Enhances reproducibility in halogenation steps .

Advanced Question: What are the methodological approaches for SAR studies on this compound?

Methodological Answer:
Focus on modifying:

  • Imidazo-pyridazine Core : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
  • Dichlorophenyl Group : Test chloro vs. fluoro substitutions to reduce metabolic oxidation .
  • Sulfonamide Linker : Introduce methyl groups to improve solubility without compromising binding .

Table 3: Key SAR Findings from Analogous Compounds

ModificationEffect on ActivityReference
Methoxy → Ethoxy3-fold ↓ potency
Dichloro → MonochloroLoss of selectivity
Sulfonamide → CarboxamideImproved solubility

Advanced Question: How to design pharmacokinetic studies for this compound?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayer assays predict intestinal permeability .
    • Metabolism : Liver microsome studies (human/rat) identify CYP450-mediated oxidation hotspots (e.g., imidazo-pyridazine ring) .
  • Plasma Stability : Monitor degradation via LC-MS over 24 hours (37°C, pH 7.4) .

Properties

IUPAC Name

2,3-dichloro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O3S/c1-28-18-9-8-17-22-15(11-25(17)23-18)12-4-2-5-13(10-12)24-29(26,27)16-7-3-6-14(20)19(16)21/h2-11,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPBMSKDKIZLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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